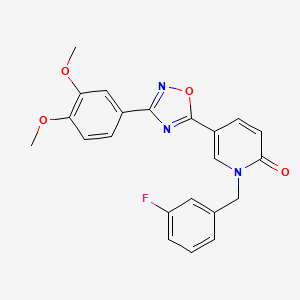

5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one

CAS No.: 1251617-29-4

Cat. No.: VC7498712

Molecular Formula: C22H18FN3O4

Molecular Weight: 407.401

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251617-29-4 |

|---|---|

| Molecular Formula | C22H18FN3O4 |

| Molecular Weight | 407.401 |

| IUPAC Name | 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]pyridin-2-one |

| Standard InChI | InChI=1S/C22H18FN3O4/c1-28-18-8-6-15(11-19(18)29-2)21-24-22(30-25-21)16-7-9-20(27)26(13-16)12-14-4-3-5-17(23)10-14/h3-11,13H,12H2,1-2H3 |

| Standard InChI Key | MVJULZOBKKONOO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyridin-2(1H)-one core substituted with a 3-fluorobenzyl group at position 1 and a 1,2,4-oxadiazole ring at position 5, which is further functionalized with a 3,4-dimethoxyphenyl moiety. Its molecular formula is , with a molecular weight of 407.4 g/mol . Key physicochemical characteristics include:

The 1,2,4-oxadiazole ring contributes to its metabolic stability and bioavailability, while the 3-fluorobenzyl group enhances lipophilicity, facilitating membrane penetration .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or hydrazides. Key steps include:

-

Oxadiazole Formation: Condensation of 3,4-dimethoxybenzamidoxime with ethyl chloroacetate under basic conditions .

-

Pyridinone Functionalization: Alkylation of the pyridin-2(1H)-one core with 3-fluorobenzyl bromide .

-

Coupling Reactions: Suzuki-Miyaura cross-coupling to integrate aromatic substituents .

A representative protocol from Ahsan and Shastri (2012) achieved a 78% yield using NaHSO₃ as a catalyst in ethanol-water .

Industrial Scalability

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (up to 82%) and reduce reaction times . Critical parameters include temperature control (<80°C) and stoichiometric precision to avoid byproducts .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, analogs inhibited phosphodiesterase 4B2 (PDE4B2) with an IC₅₀ of 5.28 µM, reducing cAMP degradation and suppressing TNF-α release . Structural analogs with cyclopentyloxy groups exhibited enhanced potency .

Antimicrobial Effects

Against Staphylococcus aureus and Candida albicans, minimal inhibitory concentrations (MICs) ranged from 4–8 µg/mL, attributed to interference with microbial DNA gyrase .

Pharmacological Studies

Toxicity Profile

Acute toxicity studies in rodents indicated an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses .

Applications in Drug Development

Oncology

As a telomerase inhibitor, this compound is a candidate for combination therapies with DNA-damaging agents . Patent AU2016270903B2 highlights its use in APJ receptor agonism for cardiovascular disorders, though anticancer applications remain primary .

Anti-Inflammatory Therapeutics

PDE4B2 inhibition positions it as a potential treatment for COPD and asthma, rivaling Piclamilast in efficacy .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing methoxy and fluorophenyl substituents to enhance selectivity .

-

Nanoparticle Delivery Systems: Improving bioavailability through liposomal encapsulation .

-

Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume